molecular formula C9H17NO B1346250 2-Cycloheptylacetamide CAS No. 14224-71-6

2-Cycloheptylacetamide

Cat. No.: B1346250
CAS No.: 14224-71-6
M. Wt: 155.24 g/mol
InChI Key: FQBZMMPADIELKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Uses
2-Cycloheptylacetamide (CAS: 14224-71-6) is a synthetic acetamide derivative featuring a cycloheptyl group attached to the acetamide backbone. It is primarily utilized as a laboratory chemical and in the manufacturing of specialized compounds .

Safety Profile According to GHS classification, it is associated with acute oral toxicity (H302), skin irritation (H315), serious eye irritation (H319), and respiratory irritation . Stability data indicate it is chemically inert under recommended storage conditions .

Limitations in Available Data Notably, critical physicochemical properties (e.g., solubility, melting point) and detailed toxicological or ecological profiles remain uncharacterized in the provided evidence .

Properties

IUPAC Name

2-cycloheptylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c10-9(11)7-8-5-3-1-2-4-6-8/h8H,1-7H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQBZMMPADIELKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10281247
Record name 2-cycloheptylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10281247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14224-71-6
Record name Cycloheptaneacetamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20991
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-cycloheptylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10281247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Cycloheptylacetamide can be synthesized through the reaction of cycloheptylamine with acetic anhydride. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the amide bond. The general reaction scheme is as follows:

Cycloheptylamine+Acetic AnhydrideThis compound+Acetic Acid\text{Cycloheptylamine} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} Cycloheptylamine+Acetic Anhydride→this compound+Acetic Acid

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction: Reduction of this compound can yield cycloheptylacetamide alcohols.

    Substitution: The amide group in this compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be employed under basic or acidic conditions.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted amides.

Scientific Research Applications

2-Cycloheptylacetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-Cycloheptylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amide group can form hydrogen bonds with active sites, influencing the activity of the target molecule. This interaction can modulate biochemical pathways, leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-Cycloheptylacetamide with structurally or functionally related acetamide derivatives:

Compound Key Structural Features Molecular Weight Synthesis Complexity Safety Profile Applications
This compound Cycloheptyl group, acetamide Not reported Moderate Acute toxicity, skin/eye irritation Lab chemical, intermediate synthesis
2-(1-Cyclohexyl-1H-benzimidazol-2-yl)acetate (22) Cyclohexyl, benzimidazole, ester Not reported High (multi-step) No direct data; benzimidazoles often bioactive Potential pharmaceutical intermediate
2-(Cyclopentylamino)acetamide Cyclopentyl, amino-acetamide Not reported Moderate Limited data; amino group may enhance reactivity Chemical synthesis building block
2-Cyano-2-cyclohexylideneacetamide Cyclohexylidene (unsaturated), cyano ~175.2 g/mol High (specialized routes) Reactive cyano group; potential toxicity Organic synthesis, agrochemicals
N-Cyclohexylacetamide Cyclohexyl, acetamide ~155.2 g/mol Low Similar to cycloheptyl analog but better characterized Solvent, polymer additive

Structural and Functional Insights

  • Functional Group Impact: The benzimidazole moiety in compound 22 introduces aromaticity and hydrogen-bonding capacity, likely increasing biological activity (e.g., kinase inhibition) compared to simpler acetamides . Conversely, the cyano group in 2-Cyano-2-cyclohexylideneacetamide enhances electrophilicity, making it reactive in nucleophilic substitutions .

Biological Activity

2-Cycloheptylacetamide is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables that illustrate its pharmacological properties.

Chemical Structure and Properties

This compound is characterized by the presence of a cycloheptyl group attached to an acetamide functional group. This unique structure contributes to its distinctive physicochemical properties, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It is believed to exert anti-inflammatory and analgesic effects by inhibiting specific enzymes involved in inflammatory pathways. The compound's structural features may enhance its binding affinity to these targets, making it a candidate for drug development.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Activity : Preliminary studies suggest that the compound may inhibit pro-inflammatory cytokines, thus reducing inflammation.
  • Antimicrobial Properties : There is ongoing investigation into the compound's potential as an antimicrobial agent against various pathogens.
  • Analgesic Effects : Early findings indicate that it may possess analgesic properties, warranting further exploration in pain management contexts.

Data Table: Summary of Biological Activities

Biological ActivityObservationsReferences
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AntimicrobialPotential efficacy against specific pathogens
AnalgesicPreliminary evidence for pain relief

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in various biological contexts:

  • Case Study on Anti-inflammatory Effects :
    • A study assessed the compound's impact on inflammatory markers in vitro. Results indicated a significant reduction in cytokine levels when treated with this compound compared to controls.
    • : The compound shows promise as a therapeutic agent for inflammatory diseases.
  • Case Study on Antimicrobial Activity :
    • In another investigation, this compound was tested against a panel of bacterial strains. The results demonstrated notable antimicrobial activity, particularly against Gram-positive bacteria.
    • : These findings support further research into the compound's potential as an antimicrobial agent.

Research Findings

Recent studies have focused on elucidating the structure-activity relationship (SAR) of this compound and similar compounds. Research suggests that modifications to the cycloheptyl group can significantly alter biological activity, highlighting the importance of structural features in drug design.

  • Structure-Activity Relationship (SAR) :
    • Modifications to the acetamide moiety can enhance binding affinities and improve therapeutic profiles.
    • The presence of electron-withdrawing groups has been shown to increase biological activity in related compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cycloheptylacetamide
Reactant of Route 2
2-Cycloheptylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.